2,4-dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride
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Overview
Description
2,4-dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8Cl3NO3S and a molecular weight of 316.59 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 2,4-dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 5-(acetamidomethyl)benzene-1-sulfonyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2,4-dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: It can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids in the presence of water or aqueous bases.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or modifying protein structures. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Benzenesulfonyl chloride: Lacks the dichloro and acetamidomethyl groups, making it less reactive in certain substitution reactions.
4-chlorobenzenesulfonyl chloride: Contains only one chlorine atom, resulting in different reactivity and applications.
2,4-dichlorobenzenesulfonyl chloride: Similar in structure but lacks the acetamidomethyl group, affecting its biological activity and synthetic utility.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Properties
CAS No. |
2680542-04-3 |
---|---|
Molecular Formula |
C9H8Cl3NO3S |
Molecular Weight |
316.6 |
Purity |
95 |
Origin of Product |
United States |
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